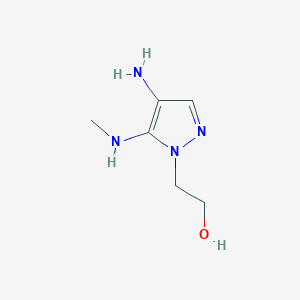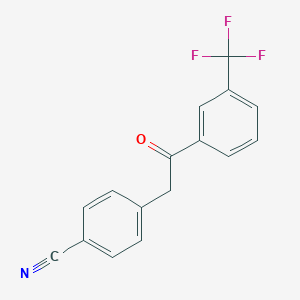
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
Übersicht
Beschreibung
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a complex organic compound with the molecular formula C18H14BrNO3 It is known for its unique structure, which includes a quinoline core substituted with benzyloxy, bromoacetyl, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The bromoacetyl group is then introduced via an acylation reaction using bromoacetyl bromide. The final step involves the hydroxylation of the quinoline ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The bromoacetyl group can be reduced to an alcohol or an amine.
Substitution: The benzyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone, while reduction of the bromoacetyl group can produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating chronic obstructive pulmonary disease (COPD) and asthma.
Industry: The compound is used in the synthesis of indacaterol maleate, a drug for treating COPD.
Wirkmechanismus
The mechanism of action of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it may act as a β2 adrenoreceptor agonist, leading to bronchodilation and relief of respiratory symptoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Bromoacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone
- 5-(2-Bromo-1-oxoethyl)-8-benzyloxy-2(1H)-quinolinone
- 5-Bromoacetyl-8-benzyloxycarbostyril
Uniqueness
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyloxy, bromoacetyl, and hydroxy groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Eigenschaften
IUPAC Name |
5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSDLUBNZBRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470330 | |
| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100331-89-3 | |
| Record name | 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)




![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)







